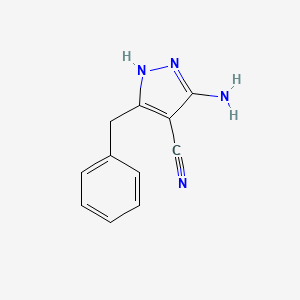

5-amino-3-benzyl-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. This compound is characterized by the presence of an amino group (-NH2), a benzyl group (a benzene ring attached to a methylene bridge), and a nitrile group (-CN) attached to the pyrazole ring.

Synthetic Routes and Reaction Conditions:

One-Pot Synthesis: A facile one-pot synthesis method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported MnO2 as a recyclable catalyst in water at room temperature.

Multicomponent Reactions: Another approach is the multicomponent reaction involving the reaction of aromatic aldehydes with malononitrile and phenylhydrazine under optimized reaction conditions to yield the desired pyrazole derivative.

Industrial Production Methods: The industrial production of this compound typically involves scaling up the laboratory synthesis methods, ensuring the use of efficient catalysts, and optimizing reaction conditions to achieve high yields and purity.

Types of Reactions:

Reduction: Reduction reactions can be performed to convert the nitrile group to an amine.

Substitution: Substitution reactions can occur at various positions on the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Hydroxylated pyrazoles, carboxylic acids, and ketones.

Reduction Products: Amines and amides.

Substitution Products: Halogenated pyrazoles, alkylated pyrazoles, and other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.

Comparación Con Compuestos Similares

5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile: Similar structure but different substitution pattern.

3-Amino-4-pyrazolecarbonitrile: Different position of the amino group on the pyrazole ring.

5-Amino-1H-pyrazole-4-carbonitrile: Lacks the benzyl group.

Uniqueness: The presence of the benzyl group in 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile provides unique chemical and biological properties compared to its analogs, making it a valuable compound in various applications.

Actividad Biológica

5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a pyrazole ring, an amino group, and a benzyl substituent. The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions, which can vary based on the desired derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium abscessus, which is known for its resistance to conventional antibiotics. The compound acts by inhibiting bacterial growth through interference with essential metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in several studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. In experimental models, this compound demonstrated significant reduction in edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound binds to the active sites of COX enzymes, inhibiting their function and thereby reducing the synthesis of pro-inflammatory mediators.

- Antimicrobial Activity : It disrupts bacterial cell wall synthesis and interferes with metabolic processes essential for bacterial survival .

Case Studies

- In vitro Study on Anti-inflammatory Effects : A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results showed an inhibition percentage comparable to established anti-inflammatory drugs like diclofenac .

- Antimicrobial Efficacy : Another study assessed the compound's efficacy against Mycobacterium abscessus, revealing a minimum inhibitory concentration (MIC) that indicates its potential as an alternative treatment for resistant infections .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

3-amino-5-benzyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-7-9-10(14-15-11(9)13)6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMBVRUAMOKCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=NN2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.